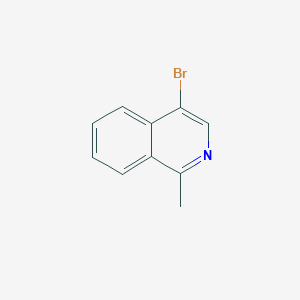
4-Bromo-1-methylisoquinoline
Vue d'ensemble
Description
4-Bromo-1-methylisoquinoline is a chemical compound with the CAS Number: 104704-40-7 . It has a molecular weight of 222.08 and is a solid substance .
Synthesis Analysis
A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolones has been reported . The synthesis involves an electrocyclic reaction catalyzed by palladium of 2-alkynyl benzyl azides . 4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN .Molecular Structure Analysis
The molecular formula of 4-Bromo-1-methylisoquinoline is C10H8BrN . The exact mass is 220.98400 .Chemical Reactions Analysis
There are several chemical reactions associated with isoquinolines . For instance, new transition metal-catalyzed reactions have been developed for the synthesis of substituted isoquinolines from phenylacetylene substrates . These reactions have proved to be extremely efficient in the synthesis of a wide variety of 3,4-substituted isoquinolines .Physical And Chemical Properties Analysis
4-Bromo-1-methylisoquinoline is a solid substance . It has a boiling point of 304.4±22.0°C at 760 mmHg .Applications De Recherche Scientifique
Chemical Properties and Identification
4-Bromo-1-methylisoquinoline is a chemical compound with the CAS Number: 104704-40-7. It has a molecular weight of 222.08 and its linear formula is C10H8BrN . It is a solid substance with a boiling point of 304.4±22.0C at 760 mmHg .
Synthesis of Isoquinoline Derivatives
4-Bromo-1-methylisoquinoline can be used in the synthesis of isoquinoline and its derivatives. The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .
Pharmaceutical Applications
Isoquinoline alkaloids, which can be synthesized from 4-Bromo-1-methylisoquinoline, are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial and some other drugs .
Dyes Industry
Due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio and medicinal chemists .
Catalyst-free Processes in Water
4-Bromo-1-methylisoquinoline can be used in catalyst-free processes in water for the synthesis of isoquinoline and its derivatives .
Environmental Considerations
Therefore, the use of 4-Bromo-1-methylisoquinoline in new efficient processes characterized by easier operation, milder conditions and higher yields is beneficial for the environment .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-1-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-8-4-2-3-5-9(8)10(11)6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDMPRODBWENBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346613 | |
| Record name | 4-Bromo-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methylisoquinoline | |
CAS RN |
104704-40-7 | |
| Record name | 4-Bromo-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Bromo-1-methylisoquinoline in the synthesis of potential antitumor agents?
A1: 4-Bromo-1-methylisoquinoline serves as a crucial starting material in synthesizing various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones. [] The bromine atom allows for the introduction of different substituents at the 4-position of the isoquinoline ring through various chemical reactions. This structural modification is key to exploring structure-activity relationships and identifying compounds with potent antitumor activity. For instance, reacting 4-Bromo-1-methylisoquinoline with ammonium hydroxide, methylamine, ethylamine, and N-acetylethylenediamine leads to the corresponding 4-amino, 4-methylamino, 4-ethylamino, and 4-N-(acetylethyl)amino derivatives. These derivatives are then further modified to obtain the final isoquinoline-1-carboxaldehyde thiosemicarbazone analogs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




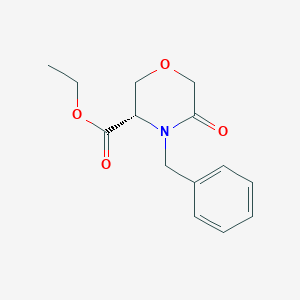
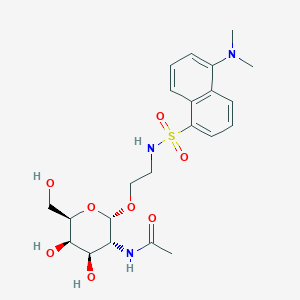


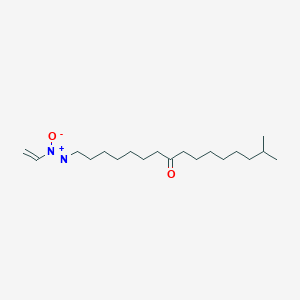




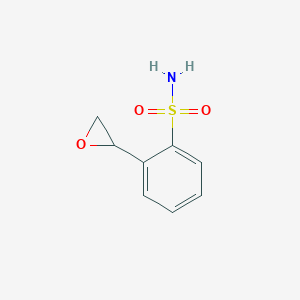

![2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl](/img/structure/B35416.png)
